Silane, trimethyl(2-methyl-1-oxopropyl)-

Description

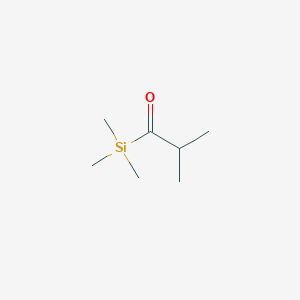

"Silane, trimethyl(2-methyl-1-oxopropyl)-" is an organosilicon compound characterized by a trimethylsilyl group attached to a 2-methyl-1-oxopropyl substituent. This structure combines the hydrophobic and electron-donating properties of the trimethylsilyl group with the ketone functionality of the 2-methyl-1-oxopropyl moiety. The ketone group may enable further reactivity, such as condensation or nucleophilic addition, distinguishing it from other organosilanes .

Properties

CAS No. |

56583-93-8 |

|---|---|

Molecular Formula |

C7H16OSi |

Molecular Weight |

144.29 g/mol |

IUPAC Name |

2-methyl-1-trimethylsilylpropan-1-one |

InChI |

InChI=1S/C7H16OSi/c1-6(2)7(8)9(3,4)5/h6H,1-5H3 |

InChI Key |

ABIQHYNNIAFDOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "Silane, trimethyl(2-methyl-1-oxopropyl)-" and related organosilicon compounds derived from the evidence:

Key Findings:

Substituent Effects :

- The ketone group in the target compound enables unique reactivity (e.g., forming Schiff bases or participating in Michael additions), unlike triethoxy or trichloro silanes, which primarily undergo hydrolysis .

- Steric hindrance in the diphenyl-methoxy variant (CAS 626235-41-4) reduces its hydrolysis rate compared to the less bulky target compound .

Hydrolysis and Stability: Triethoxy silane () hydrolyzes rapidly in moisture, forming silanol networks, while the target compound’s ketone group may slow hydrolysis, favoring stability in non-aqueous environments . Trichloroethyl silane () exhibits extreme reactivity due to electron-withdrawing Cl groups, making it unsuitable for applications requiring controlled curing .

Functional Applications: Fluorinated silanes () excel in extreme hydrophobicity and thermal stability, whereas the target compound’s ketone group offers compatibility with polar substrates (e.g., epoxy resins) .

Research Insights and Regulatory Considerations

- Toxicity and Safety : Unlike lead-containing silanes (e.g., trimethyl(triphenylplumbylmethyl)silane in ), the target compound avoids heavy-metal toxicity, aligning with green chemistry trends .

- Environmental Impact: Fluorinated silanes () face scrutiny due to PFAS regulations, whereas non-fluorinated variants like the target compound may offer safer alternatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trimethyl(2-methyl-1-oxopropyl)silane, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis typically involves hydrosilylation of 2-methyl-1-oxopropene with trimethylsilane in the presence of a platinum catalyst (e.g., Karstedt catalyst). Steric hindrance from the trimethylsilane group may slow the reaction, requiring extended reaction times (24–48 hours) or elevated temperatures (60–80°C) . Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track Si–H bond disappearance (~2100 cm⁻¹). Use triethylamine (Et₃N) as a proton scavenger to minimize side reactions .

Q. How can researchers confirm the structural integrity of trimethyl(2-methyl-1-oxopropyl)silane using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Expect signals for the trimethylsilyl group (δ 0.1–0.3 ppm, singlet) and the 2-methyl-1-oxopropyl moiety (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for COCH₂).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 205–210 ppm, while the silicon-bound carbons resonate at δ 0–5 ppm.

- FTIR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and Si–C bonds (1250–800 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What solvent systems are compatible with this silane for use in organometallic reactions?

- Methodological Answer : Tetrahydrofuran (THF) and dichloromethane (DCM) are ideal due to their inertness toward silicon centers. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the Si–O bond. Class 2 solvents (e.g., toluene, ethyl acetate) are acceptable for purification .

Advanced Research Questions

Q. How does the electron-withdrawing ketone group in trimethyl(2-methyl-1-oxopropyl)silane influence its reactivity in cross-coupling reactions?

- Methodological Answer : The ketone group activates the silane for nucleophilic substitution by polarizing the Si–C bond. For example, in Pd-catalyzed couplings (e.g., Hiyama coupling), pre-activation with fluoride ions (e.g., TBAF) cleaves the Si–C bond, generating a transient nucleophile. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligand ratios (e.g., 1:4 Pd:ligand) to mitigate side reactions from competing ketone coordination .

Q. What computational methods are suitable for modeling the hydrolysis kinetics of this silane, and how do substituents affect stability?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model hydrolysis pathways. The trimethyl group increases hydrophobicity, slowing water penetration, while the ketone enhances electrophilicity at silicon. Compare activation energies (ΔG‡) for hydrolysis in aqueous vs. nonpolar environments. Validate with experimental kinetic studies under controlled pH (e.g., buffered solutions at pH 5–9) .

Q. How can contradictions in reported catalytic activity data for this silane be resolved?

- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual platinum catalysts) or moisture. Implement rigorous purification (e.g., column chromatography over activated alumina) and characterize purity via GC-MS (>98%). Re-evaluate catalytic performance under inert conditions (glovebox, Schlenk line) to isolate silane-specific effects .

Data Analysis and Experimental Design

Q. What strategies optimize the use of trimethyl(2-methyl-1-oxopropyl)silane in surface modification applications?

- Methodological Answer : For self-assembled monolayers (SAMs), pre-treat substrates (e.g., glass, SiO₂) with oxygen plasma to generate hydroxyl groups. Use a 2% v/v silane solution in anhydrous toluene, and incubate at 70°C for 12 hours. Characterize SAM quality via contact angle measurements (>100° for hydrophobic surfaces) and X-ray photoelectron spectroscopy (XPS) to confirm Si–O–Si linkages .

Q. How do temperature and catalyst loading impact the regioselectivity of hydrosilylation reactions involving this silane?

- Methodological Answer : Higher temperatures (80–100°C) favor anti-Markovnikov addition due to thermodynamic control, while lower temperatures (20–40°C) promote Markovnikov selectivity under kinetic control. Screen catalyst loadings (0.5–5 mol%) to balance selectivity and reaction rate. Use ¹H NMR to quantify α vs. β adduct ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.